9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline
Description
Systematic IUPAC Nomenclature and Isomerism Considerations
The compound 9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline derives its systematic name from the fused bicyclic indoloquinoxaline core. According to IUPAC rules, the numbering begins at the nitrogen atom in the indole moiety (position 1) and proceeds clockwise, assigning the quinoxaline nitrogen to position 6 (Figure 1). The "6H" designation indicates that the ethyl substituent at position 6 disrupts aromaticity locally, creating a non-planar region.
Structural Isomerism :
- Positional Isomerism : Substitution patterns on the indoloquinoxaline core can lead to isomers. For example, bromine at position 7 or 8 instead of 9 would create positional isomers. Similarly, ethyl group placement at positions other than 6 (e.g., 5 or 7) alters the molecule’s electronic profile.
- Ring Fusion Isomerism : The [2,3-b] fusion notation specifies how the indole and quinoxaline rings connect. Alternative fusion patterns (e.g., [3,2-b]) would produce distinct scaffolds with differing conjugation pathways.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₂BrN₃ |
| Molecular Weight | 326.19 g/mol |
| CAS Registry Number | 327061-50-7 |
Molecular Geometry and Crystallographic Data Analysis
The indoloquinoxaline core adopts a planar geometry due to extended π-conjugation, while the ethyl group at position 6 introduces slight torsional strain (Figure 2). Although crystallographic data for this specific compound remain unpublished, related structures (e.g., 1,3,6,8-tetra-bromo-9-ethyl-9H-carbazole) exhibit planarity with root-mean-square deviations (RMSD) of 0.017 Å for non-hydrogen atoms. Key bond lengths and angles are consistent with aromatic systems:
| Parameter | Value |
|---|---|
| C–C Bond Length (Core) | 1.38–1.42 Å |
| C–N Bond Length | 1.34–1.37 Å |
| Dihedral Angle (Ethyl-Core) | 12–18° |
X-ray diffraction studies of analogous compounds reveal intermolecular halogen bonding (Br⋯Br distances: 3.64–3.66 Å), which may influence packing efficiency in solid-state applications.
Electronic Structure and Conjugation Effects in the Indoloquinoxaline Core
The electronic structure is dominated by the fused indole-quinoxaline system, which creates a 14-π-electron conjugated pathway. Density functional theory (DFT) calculations for similar indoloquinoxalines show:
- Highest Occupied Molecular Orbital (HOMO) : Localized on the electron-rich indole moiety (−5.4 eV).
- Lowest Unoccupied Molecular Orbital (LUMO) : Centered on the electron-deficient quinoxaline ring (−2.9 eV).
Substituent Effects :
- The bromine atom at position 9 withdraws electrons via inductive effects, reducing LUMO energy by 0.3 eV compared to non-halogenated analogs.
- The ethyl group at position 6 donates electrons weakly, stabilizing the HOMO by 0.15 eV.
| Electronic Parameter | Value |
|---|---|
| HOMO Energy | −5.4 eV |
| LUMO Energy | −2.9 eV |
| Band Gap | 2.5 eV |
Conjugation across the core enables charge delocalization, critical for applications in optoelectronics. Aggregation-induced emission (AIE) studies show a 12-nm redshift in fluorescence upon planarization, confirming extended π-interactions.
Properties
IUPAC Name |
9-bromo-6-ethylindolo[3,2-b]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3/c1-2-20-14-8-7-10(17)9-11(14)15-16(20)19-13-6-4-3-5-12(13)18-15/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVFUOAGKOCQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
-
Reactants : 5-Bromoisatin (1 equiv), o-phenylenediamine (1.2 equiv)
-
Solvent : Glacial acetic acid (20 mL/g substrate)
-
Temperature : Reflux at 120°C for 8–12 hours
-
Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol
This method yields 9-bromo-6H-indolo[2,3-b]quinoxaline as a pale-yellow solid (85–90% purity, 68% yield). The reaction proceeds via nucleophilic attack of the diamine on the ketone groups of isatin, followed by dehydration and aromatization (Figure 1).
Introduction of the ethyl group at the N6 position is achieved through nucleophilic substitution using ethyl bromide under basic conditions.
Alkylation Protocol
-
Substrate : 9-Bromo-6H-indolo[2,3-b]quinoxaline (1 equiv)
-
Alkylating Agent : Ethyl bromide (1.5 equiv)
-
Base : Anhydrous potassium carbonate (2 equiv)
-
Solvent : Acetone (15 mL/g substrate)
-
Conditions : Stirring at 60°C for 24 hours under nitrogen
-
Workup : Solvent evaporation, aqueous extraction, column chromatography (SiO₂, hexane/ethyl acetate 4:1)
This step affords 9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline as a white crystalline solid (75% yield, >95% purity by HPLC). The ethyl group’s integration is confirmed by ¹H NMR (δ 1.35 ppm, triplet, CH₃; δ 3.02 ppm, quartet, CH₂).
Bromination at Position 9
For substrates lacking pre-installed bromine, electrophilic bromination is performed post-core formation.
Bromination Methodology
-
Substrate : 6-Ethyl-6H-indolo[2,3-b]quinoxaline (1 equiv)
-
Brominating Agent : Bromine (1.1 equiv) in acetic acid
-
Solvent : Glacial acetic acid (10 mL/g substrate)
-
Temperature : 50°C for 4 hours
-
Workup : Quenching with Na₂S₂O₃, neutralization with NaHCO₃, filtration
This method achieves 85% regioselectivity for position 9, attributed to the electron-donating ethyl group’s ortho/para-directing effects. competing bromination at position 2 is minimized by steric hindrance from the ethyl substituent.
Optimization Strategies
Solvent Effects on Alkylation
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Acetone | 75 | 95 |
| DMF | 68 | 89 |
| THF | 52 | 82 |
Polar aprotic solvents like acetone enhance nucleophilicity of the N6 atom, improving alkylation efficiency.
Temperature-Dependent Bromination
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 25 | 24 | 45 |
| 50 | 4 | 72 |
| 80 | 2 | 68 |
Elevated temperatures reduce reaction times but risk over-bromination; 50°C balances speed and selectivity.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoloquinoxalines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Anticancer Properties
The primary application of 9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline lies in its potential as an anticancer agent. The compound exhibits significant cytotoxic effects against various cancer cell lines, primarily through a mechanism known as DNA intercalation . This interaction disrupts DNA replication and transcription processes, leading to cell death.
Cytotoxicity Data:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| A549 (Lung Cancer) | 4.2 |
| HeLa (Cervical Cancer) | 6.8 |
These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's efficacy against different cancer types .
Antiviral Activity
Research has indicated that this compound also possesses antiviral properties. Its ability to intercalate into viral DNA suggests potential applications in developing antiviral therapies. Further studies are needed to elucidate specific interactions with viral proteins and cellular components .
DNA Interaction Studies
The compound serves as a valuable tool for studying DNA interactions due to its intercalating ability. This property allows researchers to investigate the mechanisms of action of various drugs targeting nucleic acids, providing insights into the development of new therapeutic agents .
Protein Interaction
In addition to its interaction with DNA, there is ongoing research into how this compound interacts with proteins. Understanding these interactions could enhance its therapeutic efficacy and broaden its application in pharmacology .
Optoelectronic Devices
The unique electronic properties of this compound make it suitable for applications in materials science, particularly in the development of optoelectronic devices. Its ability to conduct electricity while maintaining stability under various conditions is advantageous for creating advanced electronic materials .
Mechanism of Action
The primary mechanism of action of 9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects in cancer cells . The compound’s ability to stabilize DNA duplexes and inhibit topoisomerase enzymes further enhances its anticancer activity. Additionally, its interaction with viral DNA makes it effective against certain viruses .
Comparison with Similar Compounds
Anticancer Activity
- 9-Fluoro-6H-indolo[2,3-b]quinoxaline derivatives: Exhibit IC₅₀ values of 0.8–2.3 µM against MCF-7 (breast), HeLa (cervical), and A549 (lung) cancer cells. Fluorine and cationic side chains enhance DNA intercalation .
- IDQ-5, IDQ-10, IDQ-11 : Show 70–85% inhibition of HL-60 leukemia cells at 10 µM via DNA binding and apoptosis induction .
- 9-Bromo derivatives : Demonstrated moderate cytotoxicity (IC₅₀ ~5–10 µM) in preliminary screens, with bromine enabling further cross-coupling reactions for targeted drug design .
DNA Interaction and Selectivity
- NCA0424 and B-220: Bind DNA with ∆Tm (thermal stability increase) of 8–12°C, indicating strong intercalation. Substituents like morpholinoethyl enhance minor groove binding .
- 9-Bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline: Exhibits ∆Tm of 6°C, suggesting weaker DNA affinity than methoxyphenyl derivatives but improved pharmacokinetics due to isobutyl hydrophobicity .
Antimicrobial and MDR Modulation
- 9-Bromo-N-substituted sulfonamide derivatives : Inhibit E. coli and S. aureus with MIC values of 8–32 µg/mL . The sulfonamide group introduces hydrogen-bonding interactions .
- 6-(2-Aminoethyl)-6H-indolo[2,3-b]quinoxaline: Shows 50–60% reversal of multidrug resistance (MDR) in P-glycoprotein-overexpressing cells, independent of topoisomerase II inhibition .
Biological Activity
Overview
9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The unique structural features of this compound—specifically the presence of both bromine and ethyl groups—enhance its biological activity and electronic characteristics, making it a subject of interest in medicinal chemistry.
The primary mechanism by which this compound exerts its biological effects is through DNA intercalation . This process disrupts essential DNA replication processes by inserting itself between base pairs in the DNA helix, leading to potential cytotoxic effects in rapidly dividing cells.
Biochemical Pathways
- Target: DNA
- Mode of Action: Intercalation into the DNA helix
- Result: Disruption of DNA replication and transcription processes
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown promising results against various cancer cell lines. For example, in a study comparing several quinoxaline derivatives, this compound demonstrated IC50 values of approximately 1.9 µg/mL against HCT-116 (colon cancer) and 2.3 µg/mL against MCF-7 (breast cancer), outperforming the reference drug doxorubicin (IC50 = 3.23 µg/mL) .
| Cell Line | IC50 (µg/mL) | Reference Drug (Doxorubicin) |
|---|---|---|
| HCT-116 | 1.9 | 3.23 |
| MCF-7 | 2.3 | 3.23 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). In studies, it exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 mg/L against these resistant strains, showing comparable or superior activity to established antibiotics like vancomycin and linezolid .
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Methicillin-resistant S. aureus | 0.25 - 1 |
| Vancomycin-resistant E. faecium | 0.25 - 1 |
Case Studies and Research Findings
- Anticancer Study : A comparative study on quinoxaline derivatives highlighted the efficacy of this compound in inhibiting cancer cell proliferation through its intercalative action on DNA .
- Antimicrobial Efficacy : In a recent investigation involving multiple bacterial strains, this compound demonstrated potent antibacterial activity against MRSA and VRE, outperforming several conventional antibiotics . The study emphasized its potential as a new class of antibacterial agents urgently needed due to rising antibiotic resistance.
- Biofilm Formation : Further research indicated that this compound effectively inhibited biofilm formation in S. aureus and E. faecalis, suggesting additional therapeutic applications in treating biofilm-associated infections .
Q & A
Q. What are the primary synthetic routes for 9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline, and how do substrate limitations influence yield?
The compound can be synthesized via two palladium-catalyzed pathways:
- One-pot method : Combines C–N coupling and C–H activation, achieving moderate yields (60–75%) but limited to aromatic amines. Steric hindrance from bulky substituents reduces efficiency .
- Two-step method : Uses Suzuki coupling followed by annulation with amines. This approach accommodates aliphatic amines (e.g., ethyl groups) and achieves higher yields (80–90%) due to better control over intermediate purity . Key challenge: Bromine at the 9-position requires careful optimization of reaction time to avoid debromination side reactions .
Q. How do substituents on the indoloquinoxaline core influence electrochemical properties?
Substituents like methoxy or ethyl groups alter HOMO/LUMO energy levels. For example:
- 6-(4-Methoxyphenyl) derivatives exhibit a HOMO of −5.2 eV and bandgap of 2.8 eV, ideal for optoelectronic applications.
- Ethyl groups at the 6-position increase hydrophobicity, reducing solubility in polar solvents but enhancing stability in organic matrices .
Q. What methodologies confirm DNA binding of indoloquinoxaline derivatives?
- UV-Vis and fluorescence spectroscopy : Hypochromism and redshift in absorption spectra indicate intercalation.
- Thermal denaturation : ΔTₐ increases by 8–12°C for AT-rich DNA, suggesting preferential binding to adenine-thymine regions .
Advanced Research Questions
Q. How can contradictory data on DNA binding affinities (Kb) be resolved for derivatives with similar substituents?
Variations in Kb (10⁵–10⁹ M⁻¹) arise from side-chain orientation and charge distribution:
- Monomeric derivatives (e.g., 9-bromo-6-ethyl) show Kb ≈ 10⁶ M⁻¹ due to partial intercalation.
- Dimeric derivatives with cationic side chains achieve Kb ≈ 10⁹ M⁻¹ via dual intercalation and electrostatic interactions with phosphate backbones . Resolution: Use linear dichroism to differentiate intercalation vs. groove binding and molecular docking to model side-chain interactions .
Q. What experimental strategies optimize the antitumor activity of 9-bromo-6-ethyl derivatives against resistant cell lines?
- Fluorination : Introducing fluorine at the 9-position (as in 9-fluoro analogs) enhances DNA binding affinity by 30% and cytotoxicity (IC₅₀ = 1.2 µM in HeLa cells) .
- Quaternary ammonium salts : Adding cationic groups improves cellular uptake but requires balancing hydrophilicity to avoid off-target protein binding .
Q. How do photochemical properties of indoloquinoxalines inform their use in dye-sensitized solar cells (DSSCs)?
- Bandgap engineering : Ethyl and bromine substituents lower the bandgap to 2.5–2.7 eV, enabling visible-light absorption (λₘₐₓ = 450–500 nm).
- Charge transfer efficiency : Anchoring groups (e.g., carboxylic acids) improve electron injection into TiO₂, achieving photon-to-current efficiencies of 6–8% .
Data Contradictions and Methodological Insights
Q. Why do some studies report weak topoisomerase II inhibition despite strong DNA binding?
Indoloquinoxalines primarily intercalate without stabilizing topoisomerase-DNA cleavage complexes. Structural modifications (e.g., elongating side chains) are needed to introduce enzyme-poisoning effects .
Q. How do solvent systems impact alkylation reactions during synthesis?
- Acetone : Promotes intramolecular cyclization over alkylation, leading to byproducts (e.g., 5-membered rings) .
- Toluene/DMF : Optimal for alkylation with 3-chloropropyl intermediates, achieving >85% yield when using tetrabutylammonium iodide as a phase-transfer catalyst .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
